(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one
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Overview
Description
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one is a complex organic compound with a unique structure that includes a furan ring, a tetralin moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one typically involves a multi-step process. One common method starts with the preparation of the furan-2-one core, followed by the introduction of the tetralin and dimethylamino groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-one derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one: shares structural similarities with other furan-2-one derivatives and tetralin-based compounds.
2-[2-(Dimethylamino)ethoxy]ethanol: Another compound with a dimethylamino group, but with different functional properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65406-87-3 |
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Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one |
InChI |
InChI=1S/C23H23NO2/c1-24(2)21-11-7-16(8-12-21)13-20-15-22(26-23(20)25)19-10-9-17-5-3-4-6-18(17)14-19/h7-15H,3-6H2,1-2H3/b20-13- |
InChI Key |
DNQCQDKYXIGPBU-MOSHPQCFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC4=C(CCCC4)C=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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